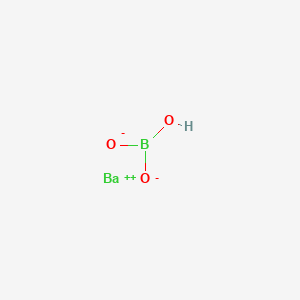

Boric acid, barium salt

Beschreibung

Eigenschaften

CAS-Nummer |

37228-06-1 |

|---|---|

Molekularformel |

BBaHO3 |

Molekulargewicht |

197.15 g/mol |

IUPAC-Name |

barium(2+);hydrogen borate |

InChI |

InChI=1S/BHO3.Ba/c2-1(3)4;/h2H;/q-2;+2 |

InChI-Schlüssel |

CTIFUZHVYFTURN-UHFFFAOYSA-N |

Kanonische SMILES |

B(O)([O-])[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Polymorphism and Crystallographic Studies of Barium Borates

Structural Elucidation of Barium Borate (B1201080) Polymorphs

The different polymorphs of barium borate are distinguished by their unique crystal structures, which are stable under different temperature and pressure conditions. The transition between these phases involves significant rearrangement of the constituent ions.

Alpha-Barium Borate (α-BaB₂O₄) Crystal Structures

The alpha phase of barium borate (α-BaB₂O₄) is the high-temperature polymorph, stable above 925 °C. wikipedia.org It possesses a trigonal crystal structure belonging to the space group R-3c. wikipedia.org A defining feature of the α-BaB₂O₄ structure is its centrosymmetric nature, meaning it has a center of inversion. This symmetry prevents the material from exhibiting second-order nonlinear optical properties. wikipedia.org Despite this, α-BBO is a valuable optical material due to its wide optical transmission window (approximately 189 nm to 3500 nm) and high birefringence. The physical and thermal properties of the alpha phase are similar to the beta phase.

Table 1: Crystallographic and Physical Properties of α-BaB₂O₄

| Property | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3c |

| Symmetry | Centrosymmetric |

| Density | 3.85 g/cm³ |

| Mohs Hardness | 4.5 |

| Thermal Expansion Coefficients | αₐ= 4 x 10⁻⁶/K, α꜀= 36 x 10⁻⁶/K |

Beta-Barium Borate (β-BaB₂O₄) Crystal Structures

Beta-barium borate (β-BaB₂O₄) is the low-temperature phase, which transforms into the alpha phase when heated above 925 °C. wikipedia.org This polymorph is renowned for its excellent nonlinear optical properties, which are a direct result of its crystal structure. β-BaB₂O₄ crystallizes in the trigonal system with the non-centrosymmetric space group R3c. wikipedia.orgheegermaterials.com The absence of a center of inversion is a critical requirement for second-order nonlinear optical effects. wikipedia.org

The fundamental building block of the β-BaB₂O₄ structure consists of nearly planar (B₃O₆)³⁻ rings. The barium ions are positioned between these rings. The Ba²⁺ ions are bonded in an 8-coordinate geometry to eight oxygen atoms, with Ba-O bond distances ranging from 2.63 to 3.02 Å. Boron atoms (B³⁺) are found in a trigonal planar geometry, bonded to three oxygen atoms, with B-O bond distances ranging from 1.32 to 1.41 Å.

Table 2: Crystallographic and Physical Properties of β-BaB₂O₄

| Property | Value |

|---|---|

| Chemical Formula | β-BaB₂O₄ |

| Crystal System | Trigonal |

| Space Group | R3c |

| Lattice Constants | a = 12.532 Å, c = 12.717 Å |

| Density | 3.85 g/cm³ |

| Melting Point | ~1095 °C |

| Mohs Hardness | 4.0 - 4.5 |

Gamma-Barium Borate (γ-BaB₂O₄) Structural Aspects

A third polymorph, gamma-barium borate (γ-BaB₂O₄), has been synthesized under conditions of high pressure and temperature. This phase is produced by heating β-BaB₂O₄ to 900 °C under a pressure of 3 GPa. wikipedia.org Crystallographic analysis has revealed that γ-BaB₂O₄ possesses a monoclinic crystal structure. wikipedia.org Due to the extreme conditions required for its synthesis, this phase is less common and studied than the alpha and beta forms.

Table 3: Properties of γ-BaB₂O₄

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

Other Barium Borate Compounds and Solid Solutions

Beyond the primary polymorphs of BaB₂O₄, a variety of other barium borate compounds and solid solutions exist, incorporating additional elements that modify the crystal structure and properties.

Barium Borate Halides : An example of this class is dibarium pentaborate chloride (Ba₂B₅O₉Cl). This compound crystallizes in the orthorhombic space group Pnn2. osti.govresearchgate.net Its structure is characterized by a three-dimensional (B₅O₉)∞ network. This framework is composed of B₅O₁₂ groups, which themselves contain three BO₄ tetrahedra and two BO₃ triangles linked by sharing oxygen corners. The barium and chlorine atoms are situated within tunnels that run through this borate network. researchgate.net

Lead Barium Borates : Solid solutions incorporating lead, such as Pb₁.₁₃Ba₇.₈₇B₁₈O₃₆, have been synthesized and studied. This compound crystallizes in the non-centrosymmetric space group R32. Similar to β-BaB₂O₄, its fundamental building units are hexagonal B₃O₆ rings, which are arranged parallel to the (001) plane and stack along the c-axis. The incorporation of lead ions, which have a similar ionic radius to barium, can promote the formation of non-centrosymmetric structures.

Barium Tetrahydroxoborate : This compound, with the formula Ba[B(OH)₄]₂, presents a different structural motif. It is prepared through an aqueous solution reaction. Its crystals are monoclinic and belong to the space group P2₁/n.

Table 4: Crystallographic Data for Other Barium Borate Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|---|

| Barium Borate Chloride | Ba₂B₅O₉Cl | Orthorhombic | Pnn2 | a=11.503 Å, b=11.382 Å, c=6.484 Å |

| Lead Barium Borate | Pb₁.₁₃Ba₇.₈₇B₁₈O₃₆ | Trigonal (Rhombohedral) | R32 | Not specified |

Advanced Crystallographic Methodologies

The detailed understanding of the complex crystal structures of barium borate polymorphs and related compounds is made possible through advanced analytical techniques.

Single-Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction (SCXRD) is the definitive methodology for the structural elucidation of crystalline materials like barium borates. This technique involves directing a beam of X-rays onto a single, high-quality crystal. The crystal diffracts the X-rays in a unique pattern, which is dependent on the precise arrangement of atoms within its lattice.

By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional model of the electron density within the crystal. This model reveals critical structural information, including:

The dimensions of the unit cell (the basic repeating unit of the crystal).

The crystal system and space group, which define the symmetry of the structure.

The precise coordinates of each atom within the unit cell.

Bond lengths and angles between atoms.

For barium borates, SCXRD has been indispensable in distinguishing between the centrosymmetric α-phase and the non-centrosymmetric β-phase, explaining the presence of nonlinear optical properties in the latter. iastate.edu The structures of complex derivatives, such as barium thioborate (Ba₇(BS₃)₄S) and lead barium borates, have also been successfully determined using this powerful analytical tool. iastate.eduscience.gov The refinement of the structural model against the experimental diffraction data allows for the calculation of figures of merit, such as the R-factor, which indicate the quality of the structural solution. iastate.edu

Powder X-ray Diffraction Techniques for Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the phase identification of crystalline materials like barium borate. Each crystalline phase possesses a unique atomic arrangement, which results in a characteristic diffraction pattern when exposed to X-rays. This pattern serves as a "fingerprint" for that specific polymorph.

In the context of barium borates, PXRD is routinely used to:

Distinguish between the α, β, and γ polymorphs: The distinct crystal structures of these phases produce significantly different diffraction patterns, allowing for unambiguous identification.

Assess phase purity: PXRD can detect the presence of unwanted crystalline phases or unreacted starting materials in a synthesized sample.

Monitor phase transitions: By performing PXRD measurements as a function of temperature, the transition between the low-temperature β-phase and the high-temperature α-phase can be observed and studied.

Quantitative phase analysis: Rietveld refinement, a method that involves fitting a calculated diffraction pattern to the experimental data, can be used to determine the relative amounts of each polymorph in a mixed-phase sample. This is particularly useful in studying the kinetics of phase transitions.

For instance, studies on the synthesis of barium borate often employ PXRD to confirm the formation of the desired phase. The experimental diffraction pattern of the synthesized material is compared with standard patterns from crystallographic databases to verify its identity and purity.

Table 2: Representative 2θ Peaks for Phase Identification of Barium Borate Polymorphs (Cu Kα radiation)

| Phase | Major Peak 1 (2θ) | Major Peak 2 (2θ) | Major Peak 3 (2θ) |

| α-BaB₂O₄ | ~25.2° | ~27.9° | ~30.5° |

| β-BaB₂O₄ | ~21.3° | ~24.0° | ~26.8° |

| γ-BaB₂O₄ | ~23.8° | ~28.4° | ~31.7° |

Note: These are approximate values for illustrative purposes. Actual peak positions may vary slightly depending on experimental conditions.

Pseudomerohedral Twinning Analysis in Complex Borate Structures

Crystal twinning is a phenomenon where two or more crystals of the same substance are intergrown in a symmetrical, non-random manner. The different parts of the twinned crystal are related by a symmetry operation, such as a reflection across a twin plane or a rotation about a twin axis. Twinning can significantly impact the physical properties of a material and complicate the determination of its crystal structure.

In complex borate structures, twinning is not uncommon. Merohedral twinning occurs when the crystal lattice of the twinned individuals is continuous, while in non-merohedral twinning, this is not the case. Pseudomerohedral twinning is a specific type of non-merohedral twinning where the lattice of the individual crystals mimics a higher symmetry, leading to a near-coincidence of the reciprocal lattices of the twinned domains. This can result in the overlapping of diffraction spots, making the analysis of the diffraction data challenging.

While the general principles of twinning are well-established, specific and detailed studies on pseudomerohedral twinning in barium borate are not extensively reported in the available literature. However, the analysis of such twinning in borates would typically involve:

Single-crystal X-ray diffraction: Careful examination of the diffraction patterns for systematic absences that violate the apparent space group symmetry, as well as for split or overlapping reflections, can indicate the presence of twinning.

Specialized crystallographic software: Programs designed for the analysis of twinned data are used to deconvolute the diffraction patterns from the different twin domains, allowing for the determination of the twin law and the refinement of the crystal structure.

The potential for twinning in barium borate crystals, particularly those grown from flux or melts, underscores the importance of careful crystallographic characterization to ensure the quality of the material for applications such as nonlinear optics, where a single, untwinned crystal is often required.

Computational Crystallography for Structure Prediction and Refinement

Computational crystallography employs theoretical models and computational methods to predict and refine the crystal structures of materials. First-principles calculations, based on density functional theory (DFT), are powerful tools in this field. These methods can be used to calculate the total energy of a given crystal structure, allowing for the determination of the most stable polymorph under specific conditions of temperature and pressure.

In the context of barium borate, computational crystallography has been utilized to:

Predict new polymorphs: The existence of the high-pressure γ-BaB₂O₄ phase was theoretically predicted before its successful synthesis. researchgate.net Computational methods can explore the energy landscape of a compound as a function of pressure, identifying potential new stable or metastable structures.

Understand phase stability: By calculating the Gibbs free energy of the different polymorphs as a function of temperature and pressure, the phase diagram of barium borate can be constructed. This provides a theoretical basis for understanding the observed phase transitions.

Refine crystal structures: While experimental techniques like X-ray diffraction provide the primary data for structure determination, computational methods can be used to refine the atomic positions and lattice parameters by minimizing the total energy of the system. This can be particularly useful for complex structures or when experimental data is of limited resolution.

Investigate physical properties: Once the crystal structure is known, computational methods can be used to predict a wide range of physical properties, including electronic band structure, optical properties, and elastic constants. These theoretical predictions can provide valuable insights into the structure-property relationships of the different barium borate polymorphs.

For example, first-principles calculations have been used to study the electronic structure and optical properties of β-BaB₂O₄, providing a theoretical understanding of its nonlinear optical behavior. These studies help in identifying the specific electronic transitions that contribute to its advantageous properties.

Synthetic Methodologies and Crystal Growth Techniques for Barium Borates

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over stoichiometry and particle size at relatively low temperatures. These techniques are widely used for producing barium borate (B1201080) powders.

Precipitation is a common and cost-effective method for synthesizing barium borate. This technique involves the reaction of soluble barium and borate precursors in an aqueous solution to form an insoluble barium borate product.

One approach involves reacting an aqueous solution of boric acid with barium hydroxide (B78521). google.com This reaction precipitates hydrated γ-barium borate (γ-BaB₂O₄). google.com The stoichiometry of the product, with a barium to boron ratio of 1:2, can be precisely controlled. google.com The resulting hydrated product can be converted to the anhydrous γ-form by heating it to temperatures between 300°C and 400°C. Further heating to 600°C to 800°C transforms it into the β-phase (β-BaB₂O₄). google.com

Another widely used precipitation method involves the reaction of a borax (B76245) (sodium tetraborate) solution with a barium salt, typically barium chloride. aip.orgaip.org The synthesis is carried out in a reactor with controlled temperature and pH. aip.org Studies have shown that a high yield of barium metaborate (B1245444) (BaB₂O₄) can be achieved by optimizing reaction parameters such as temperature, reaction time, molar ratio of reactants, and crystallization time. aip.orgaip.org For instance, a 90% yield has been reported at 80°C with a 15-minute reaction time and a 6-hour crystallization period. aip.org Ultrasound assistance has also been employed in precipitation to enhance the synthesis of nanometric β-barium borate powders from various borate solutions, including borax and boric acid. researchgate.net

| Precursors | Reaction Conditions | Product | Reference |

| Boric acid, Barium hydroxide octahydrate | Boiling water, precipitation | Hydrated γ-BaB₂O₄ | google.com |

| Borax solution (Na₂B₄O₇·10H₂O), Barium chloride (BaCl₂·2H₂O) | 80°C, 15 min reaction, 6 hr crystallization, pH 13 | Barium metaborate (BaB₂O₄) | aip.orgaip.org |

| Borax, Barium chloride | 80°C, 5-15 min reaction, 2-6 hr crystallization | Barium metaborate (BaB₂O₄) | aip.org |

| Boric acid, Barium nitrate, Triethylamine (precipitant) | pH 9.5, Annealing at 700°C for 3 hours | β-BaB₂O₄ nanoparticles | smolecule.com |

Hydrothermal synthesis is a method that uses water at high temperatures and pressures to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique is particularly useful for growing high-quality crystals and synthesizing novel phases of barium borate.

Researchers have successfully synthesized new barium borate carbonates, such as Ba₃B₆O₁₀(OH)₂ and Ba₆B₁₂O₂₁(OH)₂₂, using high-temperature, high-pressure hydrothermal methods. acs.orgacs.orgnih.gov These syntheses were conducted at temperatures around 460°C and pressures of 600 bar. acs.orgacs.orgnih.gov The starting materials for these complex borates included barium carbonate, barium hydroxide octahydrate, and boric acid. acs.org Another study demonstrated the controlled hydrothermal synthesis of β-barium borate plates from γ-BBO powder at a lower temperature of 200°C. rsc.org This process highlights the capability of hydrothermal methods to induce phase transformations and control crystal morphology. rsc.org

| Precursors | Reaction Conditions | Product | Reference |

| BaCO₃, Ba(OH)₂·8H₂O, H₃BO₃, H₂O | 460°C, 600 bar, 2 days | Ba₃B₆O₁₀(OH)₂ | acs.org |

| γ-BBO powder | 200°C | β-BBO plates | rsc.org |

| PbO, H₃BO₃, Ba(OH)₂·8H₂O, H₂O | High-temperature, high-pressure | [Ba₃Pb(H₂O)][B₁₁O₁₉(OH)₃] | rsc.org |

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly oxides, in various forms such as powders and thin films. It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

For barium borate, sol-gel synthesis has been successfully employed to create thin films of the β-phase. researchgate.net A typical process involves using metal alkoxides as precursors, such as barium metal and boron triethoxide in ethanol. researchgate.net The addition of a stabilizing agent like diethanolamine (B148213) helps to form a homogeneous and stable solution. researchgate.net The precursor films, often applied by drip-coating or dip-coating onto a substrate, are then heat-treated. researchgate.net Crystallization to β-BBO can begin at temperatures as low as 500°C, with well-oriented films forming at around 700°C. researchgate.net

A modified sol-gel approach has been developed to improve the quality of β-BBO thin films. The addition of urea (B33335) to the precursor solution was found to reduce internal stresses, leading to crack-free, mirror-like films. acs.org This method also promotes a different crystal orientation—(104) instead of the more common (006)—which can enhance the material's nonlinear optical properties. acs.org

| Precursors | Additive/Solvent | Processing | Product | Reference |

| Barium metal, Boron triethoxide | Ethanol, Diethanolamine | Drip-coating, Heat treatment at 500-700°C | β-BBO films | researchgate.net |

| Barium ethoxide, Boron ethoxide | Ethanol, 2-ethoxyethanol, Urea | Spin-coating, Heat treatment at 150-250°C then 650°C | β-BBO thin films with (104) orientation | acs.org |

High-Temperature Synthesis and Crystal Growth

High-temperature methods are essential for synthesizing certain phases of barium borate and for growing large, high-quality single crystals required for applications like nonlinear optics.

Solid-state reaction, or the ceramic method, involves heating a mixture of solid starting materials to high temperatures to induce a chemical reaction. This method is a straightforward approach for producing polycrystalline powders of barium borate.

For example, a new lead barium borate, Pb₁.₁₃Ba₇.₈₇B₁₈O₃₆, was synthesized by heating a stoichiometric mixture of lead(II) oxide (PbO), barium carbonate (BaCO₃), and boric acid (H₃BO₃). oup.com The process involved an initial heating step at 500°C, followed by a higher temperature treatment at 800°C with intermediate grinding to ensure homogeneity. oup.com Similarly, cesium barium borate (CsBaB₃O₆) has been synthesized via a solid-state reaction at 700°C. researchgate.net

| Precursors | Reaction Conditions | Product | Reference |

| PbO, BaCO₃, H₃BO₃ | 500°C for 12h, then 800°C for 12h with intermittent regrinding | Pb₁.₁₃Ba₇.₈₇B₁₈O₃₆ | oup.com |

| Cs₂CO₃, BaCO₃, H₃BO₃ | 700°C | CsBaB₃O₆ | researchgate.net |

| BaF₂, BaCO₃, B₂O₃ | Annealing at 700-920°C | Ba₇(BO₃)₄₋ₓF₂₊₃ₓ solid solution | researchgate.net |

Growing large, high-quality single crystals of β-barium borate is challenging because it melts incongruently (decomposing rather than melting uniformly) at 1095°C and undergoes a destructive phase transition from the β-phase to the α-phase at 925°C. wikipedia.org Therefore, standard melt growth techniques like the Czochralski method directly from a stoichiometric melt are not feasible. google.com

The most successful method for growing β-BBO single crystals is the top-seeded solution growth (TSSG) from a fluxed melt. wikipedia.org A flux is a substance that dissolves the crystal material at a temperature below its melting point, allowing crystallization to occur from the solution. A common flux system for β-BBO growth is a mixture of sodium oxide (Na₂O) and sodium chloride (NaCl). wikipedia.orggoogle.com This flux lowers the crystallization temperature to below the 925°C phase transition point, enabling the direct growth of the β-phase. wikipedia.org The process requires precise control of temperature gradients and cooling rates to promote crystal growth on a seed crystal and to avoid defects like flux inclusions. wikipedia.org

Spontaneous nucleation from high-temperature melts is another technique used to obtain single crystals. In this method, a melt of appropriate composition is slowly cooled, allowing crystals to form without the use of a seed. Single crystals of lead barium borate solid solutions, such as Ba₈.₃₅Pb₀.₆₅(B₃O₆)₆, have been grown using this technique from a melt containing PbO, H₃BO₃, and BaF₂. nih.goviucr.orgiucr.org The process involves homogenizing the melt at a high temperature and then cooling it very slowly to allow for crystal formation. iucr.org

| Technique | Flux/Melt Composition | Growth Conditions | Product | Reference |

| Top-Seeded Solution Growth (TSSG) | BaB₂O₄, Na₂O, NaCl | Growth below 925°C from a fluxed melt | β-BBO single crystals | wikipedia.org |

| Spontaneous Nucleation | PbO, H₃BO₃, BaF₂ | Homogenization above melting point, slow cooling (e.g., 5 K/day) | Ba₈.₃₅Pb₀.₆₅(B₃O₆)₆ single crystals | nih.goviucr.orgiucr.org |

| Flux Growth | NaCl | Slow cooling (≤ 3°C/day) from a NaCl fluxed melt | β-BBO optical quality crystals | google.com |

| Spontaneous Nucleation | PbO, H₃BO₃, BaF₂ | High-temperature solution | Ba₈.₀₂Pb₀.₉₈(B₃O₆)₆ single crystals | researchgate.net |

Thin Film Deposition Methodologies (e.g., from ternary systems like BaO–B₂O₃–TiO₂)

The fabrication of barium borate thin films is crucial for their application in integrated optics and other advanced technologies. Various techniques have been developed to deposit these films, including sol-gel synthesis, pulsed laser deposition (PLD), and electron beam physical vapor deposition. wikipedia.orgresearchgate.netaip.org A notable area of research involves the use of ternary systems, such as BaO–B₂O₃–TiO₂, to enhance the properties of the resulting films. dntb.gov.uausp.br

The addition of titanium dioxide (TiO₂) to the barium borate system has been shown to influence the crystallization process and final properties of the thin films. usp.br Research on the BaO–B₂O₃–TiO₂ ternary system has demonstrated that the inclusion of TiO₂ can accelerate the thermal decomposition process and lower the crystallization temperature of the β-barium borate (β-BBO) phase. usp.brgrafiati.com Specifically, a composition containing 4% TiO₂ crystallized at 700°C for 2 hours was found to be optimal for obtaining the β-BBO phase. usp.br

Thin films from this ternary system, particularly those with 4% TiO₂, exhibit a high degree of preferential orientation when deposited on various substrates like amorphous quartz, silicon, and single-crystal quartz, especially after crystallization at 650°C. usp.br The electron beam evaporation method has been successfully used to obtain crystalline β-BBO thin films "in-situ" when substrates are heated to 650°C. usp.braip.org These crystalline films have demonstrated the capacity for second harmonic generation (SHG). usp.br

The sol-gel method is another versatile technique for preparing barium borate thin films. researchgate.net It allows for the synthesis of β-BBO powders and films from metal alkoxides. researchgate.net For instance, a stable precursor solution can be made by reacting barium metal with boron triethoxide in ethanol, with the addition of diethanolamine. researchgate.net The resulting films begin to crystallize into β-BBO on platinum substrates at 500°C and achieve a preferred c-axis orientation at 700°C. researchgate.net

Pulsed laser deposition has also been employed to grow crystalline β-BBO thin films on silicon and sapphire substrates. aip.org The crystallinity of these films is highly dependent on the deposition temperature, with optimal growth occurring around 800°C in the presence of 75 mTorr of oxygen gas. aip.org Films grown on sapphire substrates under these conditions are highly textured with a (001) orientation and exhibit a significant effective second harmonic generation coefficient. aip.org

Interactive Data Table: Thin Film Deposition Parameters

| Deposition Method | Precursor/Target System | Substrate | Deposition/Annealing Temperature (°C) | Key Findings |

| Electron Beam Evaporation | BaO–B₂O₃–TiO₂ (4% TiO₂) | Amorphous quartz, Silicon, Single-crystal quartz | 650 | High degree of preferential orientation of β-BBO phase. usp.br |

| Sol-Gel | Barium metal, Boron triethoxide, Diethanolamine | Platinum | 700 | β-BBO films with preferred orientation to the c-axis. researchgate.net |

| Pulsed Laser Deposition | β-BBO | Sapphire (001) | 800 | Highly textured film with (001) orientation and high SHG coefficient. aip.org |

| Sol-Gel with Urea | Barium acetate, Boric acid, Urea | Not specified | Not specified | Crack-free, mirror-like films with (104) orientation. smolecule.comresearchgate.net |

Optimization of Synthesis Parameters for Controlled Morphologies and Phases

The morphology and crystalline phase of barium borate are critical to its functionality, and these can be precisely controlled by optimizing synthesis parameters. Methods such as hydrothermal synthesis, precipitation, and sol-gel techniques offer various handles to tune the final product.

The hydrothermal method allows for the synthesis of barium borate with well-defined morphologies. For example, crystalline β-BBO plates have been prepared through a hydrothermal reaction of γ-BBO powder at 200°C. rsc.orgrsc.org Subsequent thermal annealing at 750°C can enhance the second harmonic generation properties of these plates. rsc.org By using a wet chemical method with oleic acid as a modifying agent, single-crystal surface-modified barium borate nanorods have been successfully synthesized. researchgate.net The oleic acid helps to control the size and surface properties of the nanorods. researchgate.net Furthermore, by annealing barium polyborate nanorods, which are synthesized via a low-temperature hydrothermal technique, at 810°C, β-BBO nanospindles can be obtained. researchgate.net

In precipitation methods, parameters such as reactant concentrations, temperature, pH, and crystallization time are crucial. For the synthesis of barium metaborate from borax and barium chloride, a yield of 90% was achieved at a reaction temperature of 80°C, a pH of 13, a reaction time of 15 minutes, and a crystallization time of 6 hours. aip.org Heat treatment of the resulting powder at 720°C for 2.5 hours produced β-BaB₂O₄ powders. aip.org Ultrasound-assisted precipitation has also been shown to be effective, achieving a 90% yield for BaB₂O₄ in just 5 minutes of reaction time at 80°C and pH 13, followed by a 2-hour crystallization period. researchgate.net Subsequent heating to 750°C for 2.5 hours yielded nanometric β-BaB₂O₄ powders. researchgate.net

The sol-gel method also offers avenues for controlling the phase and morphology. The addition of urea during sol-gel synthesis can lead to crack-free, mirror-like β-BBO thin films with a dominant (104) orientation, as urea appears to reduce internal stresses. smolecule.comresearchgate.net The transformation temperature from the γ-phase to the β-phase can also be influenced by the choice of precursors in the sol-gel process. researchgate.net

Interactive Data Table: Optimization of Synthesis Parameters

| Synthesis Method | Key Parameters | Resulting Morphology/Phase |

| Hydrothermal | γ-BBO powder, 200°C reaction, 750°C annealing. rsc.orgrsc.org | Crystalline β-BBO plates with enhanced SHG. rsc.org |

| Hydrothermal | Annealing of Ba₃B₆O₉(OH)₆ nanorods at 810°C. researchgate.net | β-BBO nanospindles. researchgate.net |

| Precipitation | 80°C, pH 13, 15 min reaction, 6 hr crystallization, 720°C annealing. aip.org | β-BaB₂O₄ powders with 90% yield. aip.org |

| Ultrasound-Assisted Precipitation | 80°C, pH 13, 5 min reaction, 2 hr crystallization, 750°C annealing. researchgate.net | Nanometric β-BaB₂O₄ powders with 90% yield. researchgate.net |

| Sol-Gel | Addition of urea. smolecule.comresearchgate.net | Crack-free, mirror-like films with (104) orientation. smolecule.comresearchgate.net |

Spectroscopic Characterization of Barium Borate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the local structure and bonding environments within barium borate (B1201080) materials. These techniques are particularly sensitive to the vibrations of the borate network, offering detailed information on the coordination of boron atoms and the connectivity of the boron-oxygen framework.

FTIR spectroscopy is instrumental in identifying the fundamental structural units within barium borate glasses and crystals. The infrared spectrum of these materials is typically divided into distinct regions, each corresponding to specific vibrational modes of the borate network.

The primary anionic groups, trigonal BO₃ units and tetrahedral BO₄ units, exhibit characteristic absorption bands. The B-O stretching vibrations of BO₃ units are typically observed in the 1200–1400 cm⁻¹ region. inoe.ro Conversely, the B-O stretching vibrations associated with tetrahedral BO₄ units are found in the 820–1200 cm⁻¹ range. inoe.ro The presence and relative intensity of these bands allow for a qualitative and sometimes quantitative assessment of the coordination number of boron atoms in the glass network.

Furthermore, FTIR spectra provide evidence for more complex structural arrangements. B-O-B bending vibrations, which are indicative of the linkages between borate units, typically appear in the 700–770 cm⁻¹ region. inoe.ro The specific frequencies and shapes of these absorption bands can help in identifying larger structural motifs, such as pyroborate or orthoborate groups. For instance, studies on BaO-B₂O₃-TiO₂ glasses have identified bands around 930 cm⁻¹ and 1060 cm⁻¹ as characteristic of BO₄ units within tri-, tetra-, and pentaborate groups. inoe.ro

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1200 - 1400 | B-O stretching vibrations of trigonal BO₃ units | inoe.ro |

| 820 - 1200 | B-O stretching vibrations of tetrahedral BO₄ units | inoe.ro |

| 700 - 770 | B-O-B bending vibrations | inoe.ro |

| ~930 - 1060 | B-O stretching of BO₄ units in tri-, tetra-, and pentaborate groups | inoe.ro |

Raman spectroscopy complements FTIR by providing detailed information about the symmetry and structure of the boron-oxygen framework. This technique is particularly effective in characterizing the various superstructural units formed by the connection of BO₃ and BO₄ groups. Systematic micro-Raman scattering investigations have been successfully employed to analyze the frameworks of compounds like barium tetraborate (B1243019), barium pentaborate, and barium octaborate. nih.govoptica.org

An excellent correlation has been established between the ratio of BO₄ to BO₃ units and the intensity ratios of their corresponding Raman peaks. nih.govoptica.org This allows for a quantitative analysis of the boron coordination within the material. Research has shown that as the B₂O₃ content increases in 2(BaO)·n(B₂O₃) systems, the Raman frequencies of both BO₄ and BO₃ groups exhibit a systematic blueshift. nih.govoptica.org This shift is attributed to a decrease in the B-O bond lengths for both coordination groups as the structure transitions from tetraborate to nonaborate frameworks. nih.govoptica.org

Specific Raman bands can be assigned to particular structural units. For example, in barium borate glasses, bands associated with [BØ₄]⁻ tetrahedra (where Ø is a bridging oxygen) have been identified. researchgate.netresearchgate.net Other units, such as pyroborate (BØO₂²⁻) and orthoborate (BO₃³⁻) anions, also have characteristic Raman signatures that appear at higher concentrations of barium oxide. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~490 | Vibrations of [BØ₄]⁻ tetrahedra | researchgate.net |

| ~770 | Vibrations of six-membered rings with one BO₄ tetrahedron (triborate/tetraborate groups) | researchgate.net |

| ~808 | Symmetric breathing vibrations of boroxol rings (B₃O₆) | researchgate.net |

| ~1200 - 1300 | B-O stretching vibration of pyroborate groups | researchgate.net |

| ~1400 - 1600 | B-O stretching of trigonal BO₃ units in orthoborate, pyroborate, and metaborate (B1245444) groups | researchgate.net |

Electronic and Optical Spectroscopic Investigations

Electronic and optical spectroscopy techniques are vital for determining the electronic structure, optical transparency, and potential for light emission in barium borate materials. These methods probe the interaction of light with the electrons in the material, providing information on energy levels, band gaps, and luminescence properties.

Barium borate, particularly in its beta (β-BaB₂O₄) crystalline form, is renowned for its wide optical transmission window, which extends from the ultraviolet (around 189 nm) to the near-infrared (around 3500 nm). wikipedia.orgsot.com.sg This broad transparency range makes it a highly valuable material for various nonlinear optical applications. wikipedia.orgsot.com.sg

UV-Vis-NIR absorption spectroscopy is the primary technique used to characterize this transparency window and to determine the material's optical band gap. The absorption edge, or cut-off wavelength, marks the energy at which the material begins to strongly absorb photons, corresponding to the promotion of electrons from the valence band to the conduction band. For β-BBO thin films, the optical absorption edge has been measured to be around 199 nm. aip.org

The optical band gap (Eg) is a fundamental electronic property that can be calculated from the absorption spectrum. Studies on β-BBO single crystals have determined the band gap to be approximately 6.43 eV. aps.org For thin films, similar values of around 6.24 eV have been reported, confirming that the electronic structure is comparable to the bulk material. aip.org

| Property | Value | Reference |

|---|---|---|

| Transparency Range | ~190 nm to 3500 nm | wikipedia.orgsot.com.sg |

| Absorption Edge (Thin Film) | 199 nm | aip.org |

| Optical Band Gap (Single Crystal) | 6.43 eV | aps.org |

| Optical Band Gap (Thin Film) | 6.24 eV | aip.org |

The intrinsic optical properties of barium borate can be modified by introducing dopant ions, typically rare-earth or transition metal ions, into the host matrix. These doped systems often exhibit luminescence, the emission of light under excitation, which makes them suitable for applications such as phosphors and laser materials.

Photoluminescence studies on doped barium borate glasses reveal characteristic emission spectra depending on the dopant ion. For example, praseodymium (Pr³⁺)-doped barium sodium borate glasses show emission peaks in the green and orange regions of the spectrum when excited with a 442 nm wavelength. tandfonline.comtandfonline.com Similarly, samarium (Sm³⁺)-doped borate glasses exhibit intense emission around 598 nm. bohrium.com

Energy transfer processes between different dopant ions can also be observed. In Dy³⁺/Tb³⁺ double-doped barium borate glasses, an energy transfer from Dy³⁺ to Tb³⁺ ions results in intense green luminescence from the Tb³⁺ ions upon excitation at wavelengths corresponding to Dy³⁺ absorption bands. spiedigitallibrary.org Thermally Stimulated Luminescence (TSL) is another technique used to study the energy storage properties of these doped materials, which is particularly relevant for applications in dosimetry and persistent luminescence.

In recent years, the optical properties of barium borate in the terahertz (THz) frequency range (typically 0.1–10 THz) have garnered significant interest. aip.org THz time-domain spectroscopy (THz-TDS) is used to measure key properties such as the refractive index and absorption coefficient in this spectral region. aip.orgaip.org

Studies have shown that β-BBO exhibits strong birefringence in the THz range, meaning the refractive index is different for light polarized along different crystal axes. aip.orgaip.org For instance, at 0.5 THz, the ordinary refractive index (nₒ) and extraordinary refractive index (nₑ) have been reported, although there has been some discrepancy in the literature regarding which is larger. optica.orgresearchgate.net The material also shows several absorption peaks in the 1.5 to 3 THz range, which are attributed to resonant transverse optical (TO) phonon modes. aip.orgaip.org The low absorption below 1.5 THz, combined with its high damage threshold, suggests potential applications for barium borate in THz generation and optics. aip.org

| Refractive Index | Value | Reference |

|---|---|---|

| Ordinary (nₒ) | 2.70 | optica.org |

| Extraordinary (nₑ) | 2.47 | optica.org |

Advanced Microscopic and Elemental Characterization

Advanced analytical methods are crucial for understanding the intricate relationship between the synthesis, structure, and functional properties of barium borate materials. Techniques such as electron microscopy and spectroscopy provide invaluable data on the morphology, crystal structure, and elemental makeup of these compounds.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and microstructure of materials with high resolution. bohrium.comwhiterose.ac.uk In this method, a focused beam of electrons scans the sample's surface, and the interactions generate signals that reveal detailed information about its morphology. azooptics.com

In the study of barium borate and related bioactive glasses, SEM analysis is employed to examine particle shape, size distribution, and surface texture. Research on various borate-based bioactive glasses has used SEM to reveal the polyhedral morphology of the sintered particles. researchgate.net For instance, analysis of different borate glass formulations showed average particle sizes ranging from approximately 53 µm to 80 µm. researchgate.net The images produced can clearly depict well-defined pore geometries and the layer-by-layer microscale struts in scaffold structures made from these materials. researchgate.net This level of microstructural analysis is essential for applications where physical form, such as in ceramic composites or coatings, is critical to performance.

Table 1: SEM Morphological Data for Sintered Borate Glass Particles

| Glass Formulation | Estimated Particle Size (µm) |

| ICIE16-BG | 71 ± 28 |

| 3B-BG | 80 ± 23 |

| 4B-BG | 67 ± 17 |

| 8B-BG | 53 ± 25 |

Data derived from studies on borate-based bioactive glasses. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the detailed visualization of a material's internal and nanostructural features. nih.gov By passing a beam of electrons through an ultra-thin specimen, TEM can reveal information about crystallinity, lattice defects, and grain boundaries at the atomic scale. nih.govfrontiersin.org A sub-nanometer resolution, as low as 0.2 nm, can be achieved with conventional TEM. nih.gov

In complex barium compounds like barium titanate, TEM has been instrumental in resolving the detailed structure of interfaces and grain boundaries. cas.cn High-resolution TEM (HRTEM) has been used to identify intergranular layers with thicknesses as small as 0.7 nm. cas.cn Furthermore, TEM diffraction patterns can distinguish between amorphous and crystalline structures. youtube.com For barium borate nanoparticles, TEM analysis would be critical to confirm their crystalline nature, observe lattice fringes, and analyze the structure of interfaces between different phases or with a matrix material in a composite.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often integrated with electron microscopes, used for the elemental analysis of a sample. wikipedia.orgthermofisher.com It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by the electron beam. wikipedia.org Since each element emits X-rays at unique energy levels, EDS can identify the elemental composition and provide semi-quantitative data. analyticalanswersinc.comjeol.com

EDS analysis of chromium-bearing barium borate glass confirms the presence of the expected elements. researchgate.net Spectra generated from these samples show distinct peaks corresponding to Barium (Ba), Boron (B), Oxygen (O), and the chromium (Cr) dopant, verifying the successful formation of the glass with a distribution of elements close to the intended stoichiometric ratios. researchgate.net This technique is vital for confirming the purity of barium borate samples and for mapping the distribution of constituent elements across a sample's surface. analyticalanswersinc.com

Table 2: Example Elemental Analysis Data from EDS of Doped Barium Borate Glass

| Element | Mass Ratio (%) | Atomic Ratio (%) |

| B | 9.45 | 18.27 |

| O | 46.59 | 60.67 |

| Cr | 13.91 | 5.58 |

| Ba | 30.05 | 4.57 |

Representative data from EDX analysis of a chromium-doped barium borate glass specimen. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Residual Char Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS detects electrons emitted from the sample surface upon bombardment with X-rays, providing information specific to the top few nanometers of the material. researchgate.netnih.gov

For barium borate, XPS is used to identify the chemical states of barium, boron, and oxygen. The binding energy of the core electrons is characteristic of the element and its bonding environment. For instance, the Ba 3d spectrum would be analyzed to confirm the oxidation state of barium. Reference data for barium compounds show the Ba 3d₅/₂ peak at approximately 779.6 eV for BaO and 780.5 eV for BaSO₄. xpsfitting.com Similarly, the B 1s spectrum can distinguish between boron in different chemical environments, such as B-O bonds in borate groups (around 192-193 eV) and elemental boron (B-B bonds, around 187 eV). researchgate.net The O 1s spectrum can help identify the presence of metal oxides and hydroxyl groups on the surface. This makes XPS an invaluable tool for assessing surface chemistry, detecting impurities, and analyzing the chemical nature of residual char after thermal decomposition studies.

Table 3: Reference Binding Energies for XPS Analysis

| Element/Orbital | Chemical State | Binding Energy (eV) |

| Ba 3d₅/₂ | BaO | ~779.6 |

| Ba 3d₅/₂ | BaSO₄ | ~780.5 |

| B 1s | B-O (in B₂O₃) | ~192.5 |

| B 1s | B-B | ~187.6 |

Reference data from studies on various barium and boron compounds. xpsfitting.comresearchgate.net

Theoretical and Computational Approaches in Barium Borate Research

First-Principles Quantum Chemistry Calculations for Optical and Electronic Properties

First-principles quantum chemistry calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, have been pivotal in understanding the optical and electronic properties of barium borate (B1201080), particularly its beta phase (β-BaB₂O₄). These calculations provide a microscopic understanding of the material's response to light and its inherent electronic characteristics.

One of the key areas of investigation has been the relationship between the anionic groups within the crystal structure and the resulting optical and electronic properties. Studies have employed methods like the discrete variational self-consistent multipolar Xα method to analyze the electronic structure of the borate anionic groups. aps.org These calculations have revealed that the top of the valence bands in barium borate is primarily composed of oxygen 2p orbitals. aps.org

Furthermore, first-principles calculations have been crucial in determining the nonlinear optical (NLO) coefficients of barium borate. By investigating the chemical bond viewpoint, researchers have been able to quantitatively determine the contributions of each type of chemical bond to the total NLO coefficient. aps.org These theoretical approaches have also been used to explore the properties of other borate crystals, providing a comparative framework for understanding the unique characteristics of barium borate. researchgate.net

Electronic Structure and Band Gap Calculations

A fundamental aspect of understanding any semiconductor or insulator is its electronic band structure and, most importantly, its band gap. For barium borate, theoretical calculations have been instrumental in determining these properties and correlating them with experimental observations.

First-principles calculations have been widely used to compute the band structure of β-BaB₂O₄. These studies have consistently shown that β-BaB₂O₄ is a wide-band-gap material. The calculated band gap values, however, can vary depending on the specific computational method and approximations used. For instance, a study utilizing the discrete variational self-consistent multipolar Xα method reported a band gap of 6.43 eV for β-BaB₂O₄. aps.org It's important to note that theoretical calculations often provide a direct band gap, while experimental measurements might be influenced by factors like excitonic effects.

Comparative studies with other borate crystals, such as lithium triborate (LiB₃O₅), have highlighted the structural factors influencing the band gap. For example, the linkage of anionic groups in LiB₃O₅, as opposed to the isolated (B₃O₆)³⁻ groups in β-BaB₂O₄, is believed to contribute to its larger band gap of 7.78 eV. aps.org The presence of heavier cations, like barium, can also influence the band gap by introducing their orbitals at the bottom of the conduction band. researchgate.net

| Material | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Computational Method |

|---|---|---|---|

| β-BaB₂O₄ | 6.43 | ~6.24 - 6.31 | Discrete Variational Self-Consistent Multipolar Xα |

| LiB₃O₅ | 7.78 | - | Discrete Variational Self-Consistent Multipolar Xα |

Theoretical Studies of Local Structures and Spin Hamiltonian Parameters (e.g., for doped metal ions)

The introduction of dopant ions, particularly transition metals, into the barium borate glass matrix can significantly alter its properties. Theoretical studies focusing on the local structures around these dopant ions and the corresponding spin Hamiltonian parameters have provided valuable insights into these modifications. These studies often complement experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Theoretical investigations have been conducted on barium borate glasses doped with copper (Cu²⁺) ions. wikipedia.org By employing high-order perturbation formulas for a 3d⁹ ion in a tetragonally elongated octahedron, researchers can calculate the spin Hamiltonian parameters, namely the g-factors (g∥ and g⊥) and the hyperfine structure constants (A∥ and A⊥). wikipedia.org These calculations have suggested that the ligand octahedra surrounding the Cu²⁺ ions in alkali barium borate glasses undergo a relative elongation along the C₄ axis. wikipedia.org The calculated parameters are often in good agreement with experimental values, validating the theoretical models used to describe the local environment of the dopant ions.

Similar theoretical approaches have been applied to study other transition metal ions doped in various glass systems, providing a robust framework for understanding the microscopic structural details and their influence on the macroscopic properties of the material. researchgate.net

| Dopant Ion | Host Material | Calculated Parameter | Theoretical Finding |

|---|---|---|---|

| Cu²⁺ | Alkali Barium Borate Glasses | g-factors (g∥, g⊥), Hyperfine constants (A∥, A⊥) | Ligand octahedra around Cu²⁺ are suggested to suffer relative elongation along the C4 axis. |

Dipole Moment Calculations for Structural Polarizability

The nonlinear optical properties of materials like β-barium borate are intrinsically linked to their structural polarizability, which arises from the displacement of charge in response to an applied electric field. The calculation of molecular or unit cell dipole moments is a key theoretical approach to understanding and quantifying this polarizability.

While direct and explicit theoretical studies focusing solely on the dipole moment calculations for the structural polarizability of barium borate are not extensively detailed in the reviewed literature, the underlying principles are a fundamental part of computational chemistry. The non-centrosymmetric crystal structure of β-BaB₂O₄ is a prerequisite for its significant second-order nonlinear optical response, which is a manifestation of its high hyperpolarizability. wikipedia.org This non-centrosymmetric arrangement of atoms and bonds inherently leads to a non-zero dipole moment for the unit cell.

Further computational studies focusing specifically on the calculation of the static and dynamic dipole moments and polarizabilities of the β-BaB₂O₄ unit cell would provide a more quantitative link between its atomic structure and its remarkable nonlinear optical properties.

Advanced Functional Applications and Underlying Mechanisms

Nonlinear Optical (NLO) Material Research with Beta-Barium Borate (B1201080) (β-BBO)

Beta-barium borate (β-BaB₂O₄ or BBO) is a prominent nonlinear optical (NLO) crystal renowned for its exceptional properties that make it suitable for a wide array of applications in laser technology and quantum optics. 3photon.comfirebirdoptics.com Its non-centric symmetrical crystal structure is key to its nonlinear optical capabilities. pmoptics.com

Beta-barium borate is highly efficient in second harmonic generation (SHG), a nonlinear process where two photons of the same frequency are combined to create a single photon with double the frequency, effectively halving the wavelength. crylink.comastarphotonics.com This capability is crucial for generating ultraviolet (UV) light from longer-wavelength laser sources, such as Nd:YAG lasers. mt-optics.netshalomeo.com The efficiency of SHG in β-BBO is attributed to its large effective SHG coefficient, which is approximately six times that of potassium dideuterium phosphate (KD*P). shalomeo.comoptica.org

The mechanism of SHG in β-BBO relies on achieving a phase-matching condition, where the fundamental and second harmonic waves travel at the same phase velocity through the crystal. crylink.comastarphotonics.com This is typically achieved by angle tuning the crystal. pmoptics.com β-BBO offers a broad phase-matching range, from 409.6 nm to 3500 nm, and a wide transparency range from 190 nm to 3500 nm. shalomeo.combblaser.com This allows for the frequency doubling of a variety of lasers, including Ti:Sapphire, Alexandrite, Argon ion, Cu-vapor, and Ruby lasers. pmoptics.combblaser.com High conversion efficiencies have been reported, with over 70% for SHG of Nd:YAG lasers. shalomeo.comlasercomponents.com

Table 1: Second Harmonic Generation (SHG) Properties of β-BBO

| Property | Value | Source(s) |

|---|---|---|

| Phase-Matching Range | 409.6 nm to 3500 nm | pmoptics.combblaser.com |

| Transparency Range | 190 nm to 3500 nm | pmoptics.combblaser.com |

| SHG Efficiency (Nd:YAG) | > 70% | shalomeo.comlasercomponents.com |

| Effective SHG Coefficient | ~6 times that of KDP | shalomeo.comoptica.org |

Third harmonic generation (THG) in β-BBO crystals allows for the conversion of laser light to one-third of its original wavelength, pushing further into the UV spectrum. This can be achieved through two primary mechanisms: direct third-harmonic generation (DTHG), a third-order nonlinear process, or more commonly, through a cascaded second-order process involving sum-frequency generation (SFG) of the fundamental and second harmonic waves. pmoptics.comnih.gov

For Nd:YAG lasers, β-BBO can achieve THG conversion efficiencies of up to 60%. shalomeo.comlasercomponents.com Studies have shown that by rotating the β-BBO crystal to satisfy different phase-matching conditions, a tunable UV output can be obtained. For instance, a 1030-nm femtosecond laser source can generate a tunable UV output from 300-415 nm via the DTHG process, with a maximum optical conversion efficiency of 1.03% at 340 nm. nih.gov The phase-matching angles for THG are different from those for SHG. For a 1064 nm wavelength, the type I and type II phase-matching angles are 37.33° and 46.93°, respectively. pmoptics.com Research has also measured the relative contributions of the third-order susceptibility (χ⁽³⁾) and cascaded second-order susceptibility (χ⁽²⁾) to the THG process. researchgate.net

Beta-barium borate is a cornerstone material for generating entangled photon pairs through a process called spontaneous parametric down-conversion (SPDC). qutools.comresearchgate.netarxiv.org In SPDC, a high-energy pump photon passes through the β-BBO crystal and splits into two lower-energy photons, known as the signal and idler photons. arxiv.orgiitk.ac.insciety.org These generated photon pairs are entangled in various degrees of freedom, such as polarization, momentum, and time-energy. researchgate.netsciety.org

The SPDC process in β-BBO is widely used in quantum optics and quantum information applications. researchgate.netarxiv.org For example, a high-power UV diode laser at a 405 nm wavelength can be used to pump a β-BBO crystal, generating entangled photon pairs at 810 nm. qutools.com Experimental setups often use two β-BBO crystals, sometimes with their optical axes parallel or perpendicular, to generate polarization-entangled photon pairs. qutools.comoptica.org This technique can produce high photon pair rates, with observations of at least 65,000 pairs per second per milliwatt of pump power, and high quantum state fidelity. optica.orgresearchgate.net

Research has indicated that β-BBO has significant potential for the generation of terahertz (THz) radiation, which occupies the frequency range between microwaves and infrared light. spiedigitallibrary.org The mechanisms for THz generation in β-BBO include optical rectification and difference frequency generation of visible and mid-IR lasers. spiedigitallibrary.orgresearchgate.net The crystal's optical properties in the THz range, such as its transparency and large birefringence, make it a promising candidate for THz sources. researchgate.netoptica.orgaip.org

Studies have shown that β-BBO is transparent in the submillimeter-wave range and possesses strong dispersion in this field. optica.org Polarized terahertz transmission spectroscopy has revealed that β-BBO exhibits significant birefringence in the 0.1 to 1.1 THz frequency region. aip.org This property is crucial for the design of THz optical parametric oscillators. researchgate.net The high damage threshold of β-BBO compared to semiconductor crystals commonly used for THz generation is a significant advantage, potentially allowing for the creation of more powerful THz generators. spiedigitallibrary.org

Beta-barium borate is a negative uniaxial crystal that exhibits strong birefringence, meaning that the refractive index of the crystal depends on the polarization and propagation direction of light. wikipedia.org This property is fundamental to achieving phase-matching for various frequency conversion processes. crylink.com The material has a wide transparency range, extending from 190 nm to 3500 nm, which allows it to be used with a broad spectrum of laser wavelengths. mt-optics.netbblaser.com

A key characteristic of β-BBO is its high laser damage threshold, which makes it suitable for use in high-power laser systems. astarphotonics.comcrylink.com The damage threshold has been reported to be 10 GW/cm² for a 100 ps pulse at 1064 nm and can be even higher for shorter wavelengths. mt-optics.netshalomeo.combblaser.com This robustness allows the crystal to withstand high laser intensities without suffering optical damage, which is a critical factor in applications involving high-power lasers and frequency conversion. crylink.com

Table 2: Optical and Physical Properties of β-BBO

| Property | Value | Source(s) |

|---|---|---|

| Crystal Structure | Trigonal, non-centrosymmetric | pmoptics.combblaser.com |

| Transparency Range | 190 nm to 3500 nm | mt-optics.netbblaser.com |

| Laser Damage Threshold (1064 nm, 100 ps) | 10 GW/cm² | mt-optics.netbblaser.com |

| Laser Damage Threshold (1064 nm, 10 ns) | 4.6 GW/cm² | optica.orgoptoscience.com |

| Laser Damage Threshold (532 nm, 10 ns) | 7 GW/cm² | optica.org |

| Birefringence | Strong, negative uniaxial | wikipedia.org |

| Hygroscopicity | Moderate/Low | 3photon.comwikipedia.org |

Flame Retardancy Mechanisms and Materials Science Integration

Barium borate is utilized as a flame retardant in various materials, including polymers. wikipedia.org The primary mechanism of its flame retardant action is through a condensed-phase process. semnan.ac.ir When exposed to heat, barium borate contributes to the formation of a protective char layer on the surface of the material. semnan.ac.ir This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the mass transport of flammable gases produced during decomposition. semnan.ac.ir

Corrosion Inhibition Studies

Borate ions, including those from barium borate, can function as effective corrosion inhibitors for various metals, particularly iron and steel, in aqueous solutions and as additives in protective coatings.

Borates are classified as anodic inhibitors, also known as passivating inhibitors. uv.mxresearchgate.net Their primary function is to promote the formation of a passive film on the metal's surface, which is a thin, stable, and protective oxide layer that significantly reduces the rate of corrosion.

The mechanism of anodic inhibition involves the borate ions shifting the corrosion potential of the metal into a passive range. uv.mxresearchgate.net They facilitate this by reacting with the metal ions (e.g., Fe²⁺) produced at anodic sites during the initial stages of corrosion. This reaction forms an insoluble, protective film that physically blocks the anode, stifling the metal dissolution reaction. researchgate.net

While some passivating inhibitors like chromates are oxidizing, borates are non-oxidizing inhibitors. This means they require the presence of dissolved oxygen in the solution to effectively form the passive film on steel. uobabylon.edu.iq Research on iron in borate buffer solutions has shown that the passive film is primarily composed of iron oxides, with borate ions in the electrolyte facilitating the stability of this protective layer rather than being significantly incorporated into it. researchgate.net

Aqueous Systems: In aqueous environments, such as engine coolants or industrial water systems, barium borate can be added to maintain an alkaline pH and provide a reservoir of borate ions. uobabylon.edu.iq These ions migrate to anodic sites on the metal surface, interfering with the electrochemical corrosion cell and promoting the growth of a passivating film. uobabylon.edu.iq They are often used in combination with other inhibitors, such as nitrites, to provide comprehensive protection. uobabylon.edu.iq

Polymeric Systems (Coatings): When incorporated into a polymer coating, barium borate contributes to corrosion protection through multiple mechanisms. The polymer matrix itself acts as a primary physical barrier, impeding the transport of corrosive species like water, oxygen, and chlorides to the metal substrate. researchgate.net The barium borate particles dispersed within the coating can act as a secondary defense. If corrosive species do penetrate the coating, the borate can be leached out by moisture, providing active inhibition at the coating-metal interface through the anodic passivation mechanism described above. Furthermore, the strong interaction between coating components and the metal surface is crucial for preventing delamination and maintaining barrier properties. researchgate.net

Pigment Science and Colorant Technologies

Barium metaborate (B1245444) serves as a multifunctional pigment in various coating technologies. Its application extends beyond providing color to imparting protective properties to the substrate.

Development of Inhibitive Barium Metaborate Pigments

Modified barium metaborate (BMB) has been developed as an effective non-lead and non-chromate corrosion-inhibiting pigment. emerald.com Initially recognized for its mold-inhibiting properties in oleoresinous systems, further studies revealed its significant corrosion-inhibiting capabilities in both latex and oleoresinous paint systems. emerald.com

The mechanism of corrosion inhibition is attributed to two primary functions:

Alkalinity : The pigment's alkalinity helps to neutralize acidic components that may form in weathered paint films, which can reduce the reactivity of the metal substrate. emerald.com

Anodic Passivation : The metaborate ion passivates the anode in a manner similar to the chromate ion, thus inhibiting the electrochemical process of corrosion. emerald.comyearnintl.com

Barium metaborate's slight solubility in water allows for the release of barium and metaborate ions. These ions interact at the anode of the corrosion cell, preventing the reaction of hydroxyl groups with ferrous ions to form rust. yearnintl.com Furthermore, the barium ions can form barium soaps, which increase the density and reduce the water permeability of the paint film, enhancing its protective properties. yearnintl.com Due to its low color strength, it is suitable for use in both primers and topcoats. yearnintl.com

Role as Additives in Aqueous Emulsion Paints and Coatings

In aqueous emulsion paints and coatings, modified barium borate acts as a multifunctional additive, providing a range of benefits beyond corrosion inhibition. yearnintl.com Its compatibility with both solvent-based and water-based systems makes it a versatile choice for paint formulators. dataintelo.com

Key functions of barium metaborate in these coatings include:

Rust Prevention : It provides excellent protective effects when used in primers. yearnintl.comyearnintl.com It is effective in preventing flash rusting and corrosion undercutting in water-thinned paint films applied to iron surfaces. buckman.com

Mold and Bacteria Resistance : Modified barium metaborate is an effective anti-mold agent that controls microbial growth over the long term. yearnintl.com Its buffering capacity maintains the alkaline pH of water-based latex paints, creating an environment not conducive to the growth of mold and bacteria. yearnintl.com The released barium ions can interfere with the transport of nutrients across microbial cell membranes, while borates can block oxidative enzymes. yearnintl.com

Resistance to Pulverization : By inhibiting the bacterial erosion of the paint binder and offering resistance to UV degradation, barium metaborate acts as an effective anti-pulverizing agent. yearnintl.combuckman.com

Flame Retardancy : Barium metaborate, particularly in conjunction with a halogen donor like chlorinated paraffin, performs well as a flame retardant in both solvent- and water-based coatings. yearnintl.combuckman.com It can often replace antimony trioxide or work synergistically with it. buckman.com

UV Light Stabilization : Being resistant to ultraviolet radiation, barium metaborate can function as a UV stabilizer in coatings, absorbing UV radiation and preventing the formation of free radicals that lead to polymer degradation. buckman.com

Glasses and Ceramics Science

Barium borate is a significant component in the formulation of specialty glasses and ceramic glazes, primarily due to its fluxing properties and its contribution to the final characteristics of the material.

Role as Flux and Component in Specialty Glasses and Ceramic Glazes

In ceramics, barium-containing compounds like barium carbonate are used to supply Barium Oxide (BaO), which acts as a fluxing agent in glazes. barysun.comdigitalfire.com A flux is a material that lowers the melting point of other materials, in this case, the silica that forms the glass network of the glaze. louiskatz.netceramicartsnetwork.org The addition of BaO helps the glaze fuse properly to the ceramic body during firing, resulting in a smooth, well-adhered surface. barysun.com

Similarly, in glass manufacturing, boron compounds are used to lower the melting temperature of the silica-based glass. ceramicartsnetwork.org Boron itself is a glass former, meaning it can form a glass network on its own, but at a much lower temperature than silica. ceramicartsnetwork.org The combination of barium oxide and boron trioxide (from boric acid) in barium borate glasses creates a system with a lower melting point than traditional silicate glasses, simplifying the manufacturing process. wikipedia.org Barium also increases the refractive index of the glass. wikipedia.org In glazes, BaO can contribute to high-gloss finishes and is key to developing specific color effects, such as barium blue. barysun.comdigitalfire.com

Radiation Shielding Properties of Barium Borate-Based Glasses

Barium borate-based glasses are recognized as effective materials for shielding against ionizing radiation, such as X-rays and gamma rays. britglass.org.ukresearchgate.net The effectiveness of a shielding material is dependent on its ability to attenuate radiation, which is related to the density of the material and the atomic number of its constituent elements. mdpi.com Barium, being a heavy element, has a high atomic number, which significantly enhances the radiation attenuation capabilities of the glass. mdpi.comresearchgate.net

Research has shown a direct correlation between the concentration of Barium Oxide (BaO) in borate glasses and their shielding performance. iaea.orgdergipark.org.tr Increasing the BaO content leads to:

An increase in the density of the glass. dergipark.org.tr

An increase in the mass attenuation coefficient (μ/ρ), which quantifies how easily the material is penetrated by radiation. iaea.orgdergipark.org.tr

A higher effective atomic number (Zeff) for the glass composite. britglass.org.ukiaea.org

A decrease in the half-value layer (HVL) and mean free path (MFP), which represent the thickness of material required to reduce the radiation intensity by half and the average distance a photon travels before an interaction, respectively. iaea.orgdergipark.org.tr

Studies have demonstrated that barium borate glasses can be superior radiation shields compared to standard concretes. researchgate.net For instance, the addition of BaO to a borosilicate glass system from 25% to 34% by mole fraction significantly increases the mass attenuation coefficients across a wide range of photon energies. dergipark.org.tr

Below is a table showing the effect of increasing BaO concentration on the density and mass attenuation coefficient (MAC) at a specific energy for a borosilicate glass system.

| Sample Code | BaO Content (mol%) | Density (g/cm³) | MAC at 0.015 MeV (cm²/g) | MAC at 15 MeV (cm²/g) |

| BSABa-25 | 25 | 3.798 | 69.000 | 0.099 |

| BSABa-28 | 28 | 3.856 | 76.000 | 0.103 |

| BSABa-31 | 31 | 3.912 | 83.100 | 0.107 |

| BSABa-34 | 34 | 3.957 | 90.400 | 0.111 |

Data compiled from research on 5B₂O₃-40SiO₂-(55-x)Al₂O₃-xBaO glass systems. dergipark.org.tr

Energy-Related Material Research

The application of barium borate compounds in energy-related fields is an emerging area of research. One notable application is in the development of dielectric materials for high-energy storage capacitors. Research into barium titanate (BaTiO₃) ceramics, a key material for such applications, has shown that surface modification of the ceramic particles can significantly enhance their energy storage properties. researchgate.net

In one study, the surface of barium titanate particles was modified using a wet chemical method with materials including a combination of Boron trioxide (B₂O₃) and Silicon dioxide (SiO₂). This B₂O₃–SiO₂ modification led to a substantial increase in the dielectric breakdown strength of the resulting ceramic—an increase of 117%. researchgate.net This improvement is attributed to the suppression of grain boundary electron transport and a reduction in pore defects within the ceramic microstructure. researchgate.net The enhanced breakdown strength allowed the modified barium titanate ceramic to achieve a high energy storage density of up to 3.2 J/cm³. researchgate.net While this research focuses on barium titanate, the use of boron trioxide in the surface modification highlights a potential role for borate compounds in advancing energy storage materials.

Investigations in Lithium-Ion Batteries

While direct research on the specific compound "Boric acid, barium salt" in lithium-ion batteries is not extensively documented in publicly available literature, the constituent components, boric acid and barium compounds, have been investigated for their potential roles in enhancing battery performance. Boron compounds, including boric acid, are explored for their ability to improve the stability of the solid electrolyte interface (SEI) in lithium-ion batteries. borax.com They have been studied for application in both graphite anodes and nickel-cobalt-manganese (NCM) cathodes to enhance cycling capacity. borax.comborax.com Boric acid can be applied to cathodes through doping and coating methods to improve cycling performance and structural stability. borax.comborax.compreprints.org The purity and dosage of boric acid, along with the coating temperature, are critical parameters that influence the performance enhancement. borax.com

Supercapacitor Material Development

In the field of supercapacitors, the direct application of "this compound" as an active electrode material or electrolyte component is not a primary area of research based on available information. However, the precursors, boric acid and various barium compounds, are utilized in the development of supercapacitor materials. Boric acid is often employed as a boron source in the synthesis of boron-doped carbon materials. rsc.org These materials can exhibit high specific surface areas and improved electrochemical performance for supercapacitor applications. rsc.org

Barium compounds like barium titanate have been investigated as additives to supercapacitor electrode materials to increase the dielectric constant, which can potentially enhance the energy storage capacity. google.com Additionally, nano-barium sulfate has been used in the preparation of supercapacitor separators to improve their mechanical and thermal properties. mdpi.com The research focus is on leveraging the unique properties of boron-doped carbons or the dielectric and stabilizing effects of barium compounds, rather than the use of a combined "this compound" compound.

Environmental Applications

Boron Removal from Aqueous Solutions via Chemical Oxo-Precipitation Processes

"this compound" plays a crucial role in the environmental application of boron removal from wastewater through a process known as chemical oxo-precipitation (COP). This method is particularly effective for treating water with high concentrations of boron. i-asem.orgresearchgate.net The COP process involves the use of an oxidant, typically hydrogen peroxide (H₂O₂), to convert boric acid into perborate species. nih.govresearchgate.netrsc.orgrepec.org These perborates are then precipitated out of the solution by adding a metal salt.

Research has shown that barium ions are highly efficient precipitants in this process. i-asem.orgnih.gov The addition of a barium salt, such as barium hydroxide (B78521), leads to the formation of barium perborate precipitates. researchgate.netresearchgate.netrepec.org This process can achieve a very high boron removal efficiency, in some cases exceeding 98%. i-asem.orgnih.gov The effectiveness of the COP process is dependent on several factors, including the molar ratios of hydrogen peroxide to boron ([H₂O₂]/[B]) and barium to boron ([Ba]/[B]), as well as the pH of the solution. i-asem.orgnih.govrsc.org

The following table summarizes the key parameters and findings from studies on boron removal using the chemical oxo-precipitation process with barium salts.

| Parameter | Optimal Value/Range | Outcome | Reference |

| [H₂O₂]/[B] Molar Ratio | 1.5 - 2 | Maximizes the conversion of boric acid to perborates, leading to higher removal efficiency. | i-asem.orgresearchgate.netnih.gov |

| [Ba]/[B] Molar Ratio | 0.8 - 1 | Sufficient barium ions for effective precipitation of perborates. | i-asem.orgresearchgate.netnih.gov |

| pH | 8.5 - 10.5 | Critical for the phase transformation of barium perborate precipitates and achieving high removal rates. | rsc.org |

| Boron Removal Efficiency | Up to 99.7% | Significant reduction in boron concentration in the treated water. | researchgate.net |

| Final Boron Concentration | As low as 3 ppm | Demonstrates the high efficiency of the process in meeting stringent discharge limits. | researchgate.netresearchgate.netrepec.org |

Roles of Phase Transformation in Environmental Remediation

A key aspect of the high efficiency of boron removal in the chemical oxo-precipitation process using barium salts is the phase transformation of the precipitated barium perborate. researchgate.netrsc.orgrepec.org Initially, the precipitate that forms is amorphous. researchgate.net Over time, this amorphous phase transforms into a more stable crystalline structure. researchgate.netresearchgate.netrepec.org This transformation is crucial as the crystalline form of barium perborate has a lower solubility than its amorphous counterpart.

Future Directions and Interdisciplinary Research Outlook

Exploration of Novel Barium Borate (B1201080) Structures and Derivatives

The exploration of new crystalline and amorphous forms of barium borate, as well as their derivatives, is a primary focus for future research. Barium borate is known to exist in several crystalline forms, with the beta (β-BaB₂O₄ or BBO) and alpha (α-BaB₂O₄) phases being the most studied. wikipedia.org The β-BBO phase is particularly valued for its non-centrosymmetric crystal structure, which is a prerequisite for second-order nonlinear optical effects. wikipedia.orgoptica.org

Future research is aimed at discovering new polymorphs with potentially superior nonlinear optical coefficients, wider transparency ranges, and higher damage thresholds. datainsightsmarket.com This includes exploring high-pressure and high-temperature synthesis conditions to access metastable phases. For instance, a gamma phase (γ-BaB₂O₄) with a monoclinic crystal structure was produced by heating β-BBO at 900 °C under 3 GPa of pressure. wikipedia.org

Furthermore, the creation of derivatives through ionic substitution is a promising avenue. Doping barium borate with rare-earth or other metal ions can tailor its optical and luminescent properties for specific applications, such as in solid-state lasers and phosphors. science.gov Research into novel lead barium borate compounds has shown that chemical substitution can tune properties like bandgap and birefringence. researchgate.net

Integration of Barium Borate into Multifunctional Composite Materials

The incorporation of barium borate into various host matrices to create multifunctional composite materials is a rapidly expanding field of research. These composites aim to combine the unique properties of barium borate with the desirable characteristics of polymers, glasses, and ceramics.

In polymer science, barium borate nanoparticles are investigated as flame-retardant additives. semnan.ac.ir When integrated into polymers like polyester (B1180765), they can form a protective char layer upon heating, which acts as a thermal insulator and mass transport barrier, thereby reducing flammability. semnan.ac.ir Research has shown that nano barium tetraborate (B1243019) is an efficient flame retardant for polyester fibers. semnan.ac.ir The synergy between borates and other flame retardants is also an active area of study to enhance fire safety in a wide range of materials. borax.comborax.com